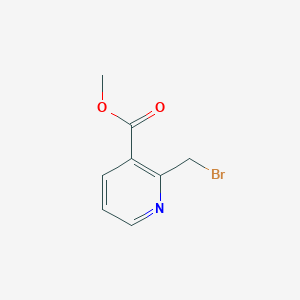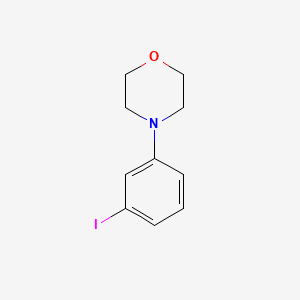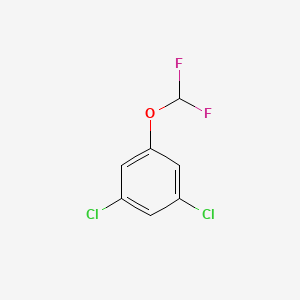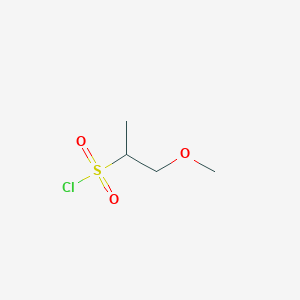
(2S)-Glycidyl 1-methylindol-4-yl ether
Vue d'ensemble
Description
(2S)-Glycidyl 1-methylindol-4-yl ether, otherwise known as (2S)-Glycidyl 1-methylindol-4-yl ether (GMIE), is a synthetic compound commonly used in research and development due to its versatile applications. GMIE is an ether derivative of 1-methylindole, which is an aromatic heterocyclic compound. GMIE is widely used in organic synthesis as a reagent, as well as in the manufacture of pharmaceuticals and other compounds. GMIE is also used as a starting material in the synthesis of various compounds, including drugs, agrochemicals, and other compounds.
Applications De Recherche Scientifique
GMIE is widely used in scientific research due to its versatile applications. GMIE is used as a reagent in organic synthesis, as a starting material in the synthesis of various compounds, and as a catalyst in various reactions. GMIE is also used in the development of new drugs and agrochemicals. GMIE is also used in the development of new materials, such as polymers, and in the production of nanomaterials. GMIE is also used in the study of biochemical and physiological processes, such as the regulation of gene expression.
Mécanisme D'action
GMIE is a synthetic compound that is used in organic synthesis and as a catalyst in various reactions. GMIE acts as a reagent in organic synthesis, where it can be used to convert a variety of compounds into other compounds. GMIE can also be used as a catalyst in various reactions, where it can promote the formation of a variety of compounds. GMIE can also be used as a starting material in the synthesis of various compounds, including drugs, agrochemicals, and other compounds.
Biochemical and Physiological Effects
GMIE has been studied for its biochemical and physiological effects. GMIE has been shown to act as an enzyme inhibitor in certain biochemical pathways, such as the regulation of gene expression. GMIE has also been shown to have an anti-inflammatory effect, as well as anti-cancer and anti-microbial effects. GMIE has also been shown to have a neuroprotective effect, as well as an anti-oxidative effect.
Avantages Et Limitations Des Expériences En Laboratoire
GMIE has several advantages for use in laboratory experiments. GMIE is a versatile reagent that can be used in a variety of reactions and can be used to synthesize a variety of compounds. GMIE is also relatively inexpensive and can be easily obtained from chemical suppliers. GMIE is also relatively safe to handle and has a low toxicity. However, GMIE is flammable and should be handled with caution.
Orientations Futures
GMIE has a wide range of potential applications in the fields of organic synthesis, drug synthesis, and material science. GMIE can be used as a starting material in the synthesis of various compounds, including drugs, agrochemicals, and other compounds. GMIE can also be used as a catalyst in various reactions, such as hydrogenations and cyclizations. GMIE can also be used in the development of new materials, such as polymers and nanomaterials. GMIE can also be used in the study of biochemical and physiological processes, such as the regulation of gene expression. GMIE can also be used in the development of new drugs, agrochemicals, and other compounds. Finally, GMIE can be used in the development of new catalysts and reagents for organic synthesis.
Propriétés
IUPAC Name |
1-methyl-4-[[(2S)-oxiran-2-yl]methoxy]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-6-5-10-11(13)3-2-4-12(10)15-8-9-7-14-9/h2-6,9H,7-8H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMPSRMTDMHZNN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C1C=CC=C2OC[C@@H]3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-Glycidyl 1-methylindol-4-yl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1465212.png)




![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1465219.png)
![N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide](/img/structure/B1465220.png)
![[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1465221.png)
![3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride](/img/structure/B1465222.png)
![2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran](/img/structure/B1465223.png)